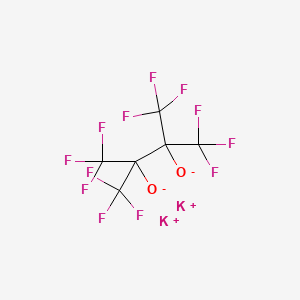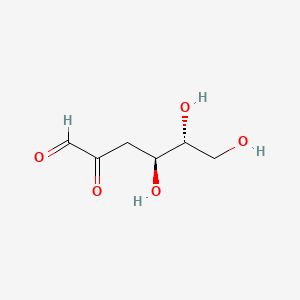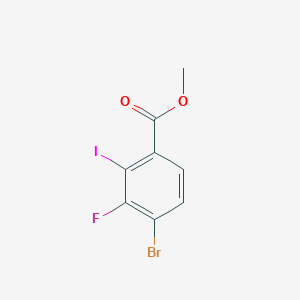
2-Bromo-6-methoxyphenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of phenacyl bromide, characterized by the presence of bromine and methoxy groups on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyphenacyl bromide typically involves the bromination of 6-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for bromine addition and product isolation can enhance the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methoxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-6-methoxyphenacyl bromide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methoxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Phenacyl Bromide: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Bromo-4-methoxyphenacyl Bromide: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
2-Bromo-6-chlorophenacyl Bromide: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
2-Bromo-6-methoxyphenacyl bromide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy group provides additional sites for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
2-bromo-1-(2-bromo-6-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXPQRZXRXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B8017420.png)













